REACTION_CXSMILES
|
[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:9]=2)[CH:7]=[O:8])[O:2]1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH-].[K+]>O>[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:9]=2)[C:7]([OH:16])=[O:8])[O:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=O)C=C2O1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 70°-80° C. for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered while hot
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate which
|
Type
|
WASH
|
Details
|
was washed with 2 portions of hot water
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
The yellow solid which formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with 4 portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over sodium sulfate
|
Type
|
ADDITION
|
Details
|
added to a solution of the
|
Type
|
CUSTOM
|
Details
|
previously obtained crude product in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate solution was concentrated
|
Type
|
CUSTOM
|
Details
|
separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=CC(=C(C(=O)O)C=C2O1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |